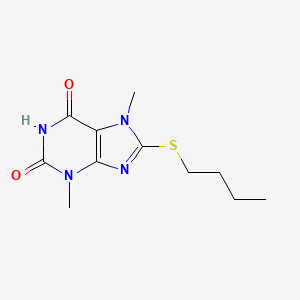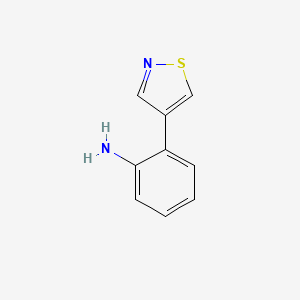
2-(1,2-Thiazol-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isothiazol-4-yl)benzenamine is an organic compound that belongs to the class of heterocyclic amines It features a benzene ring substituted with an isothiazole ring at the 4-position and an amino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isothiazol-4-yl)benzenamine typically involves the formation of the isothiazole ring followed by its attachment to the benzene ring. One common method involves the cyclization of alkynyl oxime ethers using sulfur sources such as sodium sulfide (Na₂S) under basic conditions . The reaction proceeds through a demethoxylative cycloaddition mechanism.
Industrial Production Methods: Industrial production methods for 2-(Isothiazol-4-yl)benzenamine are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Isothiazol-4-yl)benzenamine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzene ring would yield nitro derivatives, while nucleophilic substitution with alkyl halides would produce alkylated amines.
Applications De Recherche Scientifique
2-(Isothiazol-4-yl)benzenamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties. Its unique structure allows it to interact with various biological targets.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and mechanical properties.
Chemical Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Mécanisme D'action
The mechanism of action of 2-(Isothiazol-4-yl)benzenamine involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
2-(Isothiazol-5-yl)benzenamine: Similar structure but with the isothiazole ring attached at the 5-position.
2-(Thiazol-4-yl)benzenamine: Similar structure but with a thiazole ring instead of an isothiazole ring.
2-(Benzothiazol-4-yl)benzenamine: Contains a benzothiazole ring instead of an isothiazole ring.
Uniqueness: 2-(Isothiazol-4-yl)benzenamine is unique due to the presence of the isothiazole ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets and chemical reagents compared to its similar compounds.
Propriétés
Formule moléculaire |
C9H8N2S |
|---|---|
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
2-(1,2-thiazol-4-yl)aniline |
InChI |
InChI=1S/C9H8N2S/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,10H2 |
Clé InChI |
WXHLKVIOAUGNKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CSN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


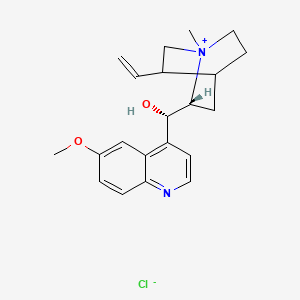
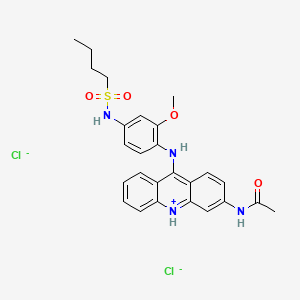
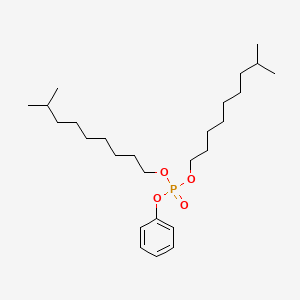

![Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester](/img/structure/B13766129.png)

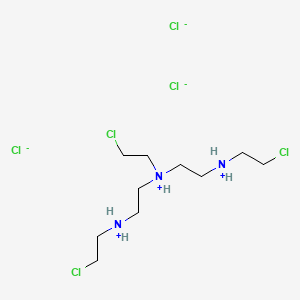
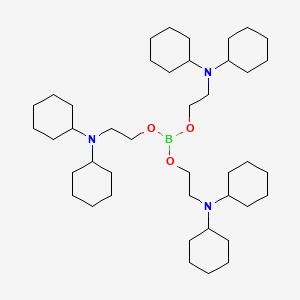
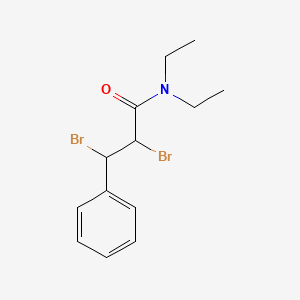
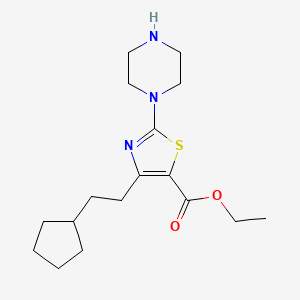
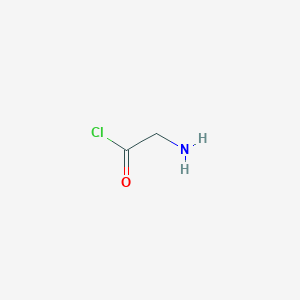
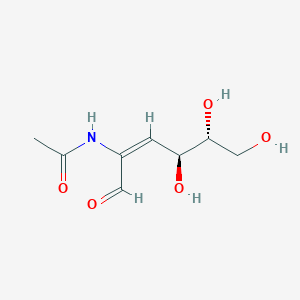
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
